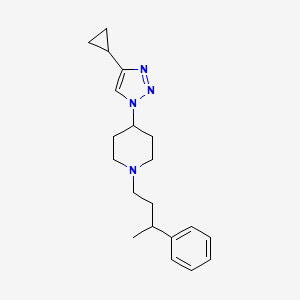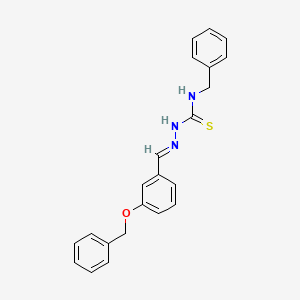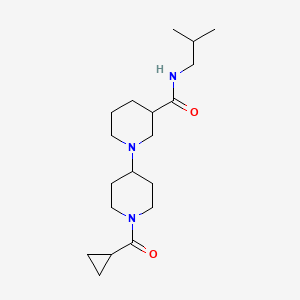![molecular formula C16H27N5O2S B3922027 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea](/img/structure/B3922027.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea
描述
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea, also known as compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The exact mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in cell growth, inflammation, and oxidative stress. Compound A has been shown to inhibit the activity of various kinases, including AKT and ERK, which are important for cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound A has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A in lab experiments is its specificity and potency. It has been shown to selectively inhibit specific enzymes and pathways, making it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of using this compound A is its relatively low solubility, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A. One potential area of research is the development of more potent and selective analogs of this compound A, which may have improved therapeutic potential. Another area of research is the investigation of the molecular targets and pathways involved in the activity of this compound A, which may provide insights into its mechanism of action and potential applications in various diseases. Finally, the development of new formulations and delivery methods for this compound A may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound, or this compound A, is a novel small molecule that has shown promising results in scientific research. It has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. While there are still many unanswered questions about the activity of this compound A, its specificity and potency make it a valuable tool for studying various biological processes and potential therapeutic targets.
科学研究应用
Compound A has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1-morpholin-4-ylcycloheptyl)methyl]urea A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurodegenerative diseases, this compound A has been studied for its potential neuroprotective effects against oxidative stress and inflammation. Inflammation is also an important target for this compound A, as it has been shown to inhibit the production of various pro-inflammatory cytokines.
属性
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[(1-morpholin-4-ylcycloheptyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-13-18-15(24-20-13)19-14(22)17-12-16(6-4-2-3-5-7-16)21-8-10-23-11-9-21/h2-12H2,1H3,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVIZGPQYIXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2(CCCCCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3921954.png)
amino]butan-1-ol](/img/structure/B3921958.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B3921964.png)
![N-cyclopropyl-3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3921972.png)
![6-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B3921979.png)
![8-(4-isobutylbenzyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921987.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3922001.png)

![2-(2-aminoethyl)-N-[(1S)-2-methoxy-1-methylethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3922021.png)


![1,2-dihydro-5-acenaphthylenyl(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B3922025.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-ethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B3922038.png)